6,7-dimethoxy-3-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}-2-benzofuran-1(3H)-one
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Overview
Description
6,7-DIMETHOXY-3-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}-1(3H)-ISOBENZOFURANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety linked to an isobenzofuranone core, with methoxy and trifluoromethoxy substituents enhancing its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}-1(3H)-ISOBENZOFURANONE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-3-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}-1(3H)-ISOBENZOFURANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
6,7-DIMETHOXY-3-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}-1(3H)-ISOBENZOFURANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its biological activities, including antiviral and anticancer properties.
Trifluoromethyl ethers: These compounds are valued for their stability and lipophilicity, making them useful in pharmaceuticals and agrochemicals.
Uniqueness
6,7-DIMETHOXY-3-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]AMINO}-1(3H)-ISOBENZOFURANONE is unique due to its combination of methoxy and trifluoromethoxy substituents, which enhance its chemical reactivity and stability. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H13F3N2O5S |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
6,7-dimethoxy-3-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H13F3N2O5S/c1-25-11-6-4-9-13(14(11)26-2)16(24)27-15(9)23-17-22-10-5-3-8(7-12(10)29-17)28-18(19,20)21/h3-7,15H,1-2H3,(H,22,23) |
InChI Key |
JVVDSGYIWIRUDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F)OC |
Origin of Product |
United States |
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